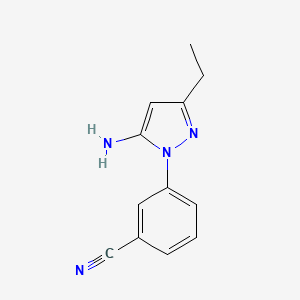
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound with the molecular formula C12H12N4. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3-ethyl-1H-pyrazole-5-amine with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-amino-3-ethyl-1H-pyrazole: A simpler derivative with similar reactivity.
3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile: A methyl-substituted analog with potentially different biological activity.
Uniqueness
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including a pyrazole ring and a benzonitrile moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4, with a molecular weight of 212.25 g/mol. The compound features an amino group and an ethyl substitution on the pyrazole ring, enhancing its reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile |
| InChI Key | DMSCRVSGZGQYMN-UHFFFAOYSA-N |
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound could be effective against various pathogens .
Anticancer Activity
Research exploring the anticancer potential of this compound is promising. It is hypothesized that it may interact with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . In vitro studies have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate various cellular processes through interaction with specific biological targets.
Potential Pathways Affected
- MAPK/ERK Pathway : Involvement in cell proliferation and differentiation.
- Apoptosis Induction : Potential to trigger programmed cell death in cancer cells.
- Antimicrobial Mechanisms : Likely interference with bacterial cellular processes.
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Another study reported that similar compounds showed inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3-ethyl-1H-pyrazole-5-amines with benzonitrile derivatives using potassium carbonate in a polar aprotic solvent such as dimethylformamide . This method allows for the creation of various derivatives that may exhibit altered biological activities.
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C12H12N4/c1-2-10-7-12(14)16(15-10)11-5-3-4-9(6-11)8-13/h3-7H,2,14H2,1H3 |
InChI Key |
DMSCRVSGZGQYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)N)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















